molecular formula C11H8ClNO3 B2463606 (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-62-4

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2463606
CAS RN: 1092288-62-4
M. Wt: 237.64
InChI Key: RFTWUNZCBKLDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid” is a chemical compound with the formula C11H8ClNO3 and a molecular weight of 237.64 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activity : Research has shown that derivatives of quinoline, such as N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, exhibit appreciable antibacterial activity. This is highlighted in a study that focused on the synthesis and testing of these compounds, which showed promising results when compared with ciprofloxacin, a known antibiotic (Al-Hiari et al., 2011).

Spectroscopic and Computational Studies

  • Theoretical Investigations of Electronic Spectra : Derivatives of 8-hydroxyquinoline have been studied for their spectroscopic properties using density functional theory (DFT) and time-dependent DFT methods. This research is crucial for understanding the optical properties of these compounds, which can be applied in various scientific domains (Ning et al., 2013).

Antifungal and Antimicrobial Activities

  • Synthesis and Antimicrobial Activity Studies : A study on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates showed significant inhibition of bacterial and fungal growth. These findings have implications for the development of new antimicrobial agents (Ahmed et al., 2006).

Aldose Reductase Inhibitory Activity

  • Inhibitory Activity on Aldose Reductase : Compounds containing an N-acylglycine moiety, synthesized as analogues of aldose reductase inhibitors, showed varying degrees of inhibitory activity. This research is significant for the development of treatments for conditions like diabetic complications (Deruiter et al., 1989).

Spectroscopic Properties and Dye Synthesis

  • Spectroscopic Properties and Computational Studies : Research into the spectroscopic properties of new azo dyes derived from 5-chloro-8-hydroxy quinoline provides insights into their potential applications in materials science and chemistry. These dyes exhibit significant shifts in electron absorption spectra, which is valuable for various scientific applications (Mirsadeghi et al., 2022).

Structural and Crystallographic Studies

  • Crystal Structure and Hirshfeld Surface Analysis : The study of the crystal structure of certain quinoline derivatives provides valuable information for the field of material science and pharmaceutical chemistry. Understanding these structures aids in the development of new materials and drugs (Baba et al., 2019).

properties

IUPAC Name

2-(8-chloro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWUNZCBKLDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

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